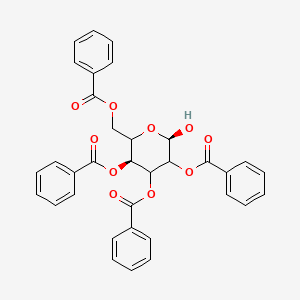

2,3,4,6-Tetra-O-benzoyl-D-galactopyranoside

Description

2,3,4,6-Tetra-O-benzoyl-D-galactopyranoside is a heavily protected galactose derivative extensively utilized in carbohydrate chemistry for synthesizing glycoconjugates and oligosaccharides. Its structure features four benzoyl groups (electron-withdrawing esters) at the 2-, 3-, 4-, and 6-positions of the galactopyranoside ring, conferring steric bulk and stability during synthetic reactions . This compound is critical in glycosylation strategies, where protecting groups prevent unwanted side reactions and enable regioselective modifications. It has been employed in the synthesis of bioactive molecules, such as galactosylated resveratrol derivatives with antioxidant properties , and in the preparation of glycoconjugates for biomedical research .

Properties

IUPAC Name |

[(3S,6R)-3,4,5-tribenzoyloxy-6-hydroxyoxan-2-yl]methyl benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H28O10/c35-30(22-13-5-1-6-14-22)40-21-26-27(42-31(36)23-15-7-2-8-16-23)28(43-32(37)24-17-9-3-10-18-24)29(34(39)41-26)44-33(38)25-19-11-4-12-20-25/h1-20,26-29,34,39H,21H2/t26?,27-,28?,29?,34+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCDYAJBVISGNLC-MGPYILIWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OCC2C(C(C(C(O2)O)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)OCC2[C@@H](C(C([C@@H](O2)O)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H28O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

596.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,6-Tetra-O-benzoyl-D-galactopyranoside typically involves the benzoylation of D-galactopyranose. The process begins with the protection of the hydroxyl groups of D-galactopyranose using benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the benzoyl chloride .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,3,4,6-Tetra-O-benzoyl-D-galactopyranoside undergoes various chemical reactions, including:

Hydrolysis: The benzoyl groups can be hydrolyzed under acidic or basic conditions to yield D-galactopyranose.

Reduction: The compound can be reduced to remove the benzoyl groups, resulting in the formation of D-galactopyranose.

Substitution: The benzoyl groups can be substituted with other protective groups or functional groups under appropriate conditions.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions using reagents such as hydrochloric acid or sodium hydroxide.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

Substitution: Reagents such as sodium methoxide or other nucleophiles can be used for substitution reactions.

Major Products Formed

Hydrolysis: D-galactopyranose.

Reduction: D-galactopyranose.

Substitution: Various substituted galactopyranose derivatives depending on the nucleophile used.

Scientific Research Applications

Carbohydrate Chemistry

This compound serves as a versatile building block for synthesizing complex carbohydrates. It is primarily used as a glycosyl donor in glycosylation reactions to produce oligosaccharides and glycoconjugates.

Case Study: Glycosylation Reactions

Research has demonstrated that 2,3,4,6-Tetra-O-benzoyl-D-galactopyranoside effectively participates in glycosylation reactions catalyzed by glycosyltransferases (GTs). These reactions are crucial for forming glycosidic linkages in various biological molecules.

Pharmaceutical Development

The compound plays a critical role in drug formulation by acting as an intermediate in synthesizing pharmaceutical compounds. Its structural properties enhance the bioavailability of therapeutic agents.

Case Study: Drug Delivery Systems

Studies have shown that using this compound in targeted drug delivery systems improves the pharmacokinetics of drugs intended for treating diseases such as cancer and diabetes.

Biotechnology

In biotechnology, this compound is utilized in producing glycoproteins. These glycoproteins are essential for developing biopharmaceuticals used in treating various diseases.

Case Study: Glycoprotein Synthesis

The compound has been employed to synthesize glycoproteins that exhibit enhanced stability and functionality in therapeutic applications .

Food Industry

The compound can be used to formulate natural sweeteners and flavor enhancers, providing alternatives to synthetic additives.

Application Example:

In food technology, it has been explored for its potential to improve flavor profiles while maintaining health standards .

Mechanism of Action

The mechanism of action of 2,3,4,6-Tetra-O-benzoyl-D-galactopyranoside primarily involves its role as a protective group in organic synthesis. The benzoyl groups protect the hydroxyl groups of D-galactopyranose from unwanted reactions, allowing for selective functionalization of other positions on the molecule. The benzoyl groups can be selectively removed under specific conditions to yield the desired product .

Comparison with Similar Compounds

Comparison with Similar Compounds

The reactivity, stability, and applications of 2,3,4,6-Tetra-O-benzoyl-D-galactopyranoside are best understood in comparison to structurally related galactopyranosides with varying protecting groups, substituents, or configurations. Below is a detailed analysis of key analogs:

Methyl 2,3,4,6-Tetra-O-benzyl-α-D-galactopyranoside

- Structure : Benzyl ether groups (electron-donating) at all four positions.

- Molecular Weight : 554.67 g/mol (C₃₅H₃₈O₆) .

- Key Differences: Benzyl groups are more lipophilic and less hydrolytically stable than benzoyl esters. Preferred in glycosylation reactions requiring milder deprotection (e.g., hydrogenolysis) . Used as a building block for synthesizing complex oligosaccharides with precise stereocontrol .

- Applications : Chemoenzymatic synthesis of glycoconjugates and glycosylated polymers for biomaterials .

Ethyl 2,3,4,6-Tetra-O-acetyl-1-thio-β-D-galactopyranoside

- Structure : Acetyl esters at 2,3,4,6-positions and a thio-glycosidic bond.

- Molecular Weight : ~406.4 g/mol (C₁₆H₂₂O₉S) .

- Key Differences :

- Applications : Intermediate in enzymatic glycosylation and synthesis of thioglycoside-based probes .

Methyl 2,3,6-tri-O-Benzoyl-4-O-(tert-butyldimethylsilyl)-β-D-galactopyranoside

- Structure : Three benzoyl groups and a silyl ether at the 4-position.

- Molecular Weight : ~704.8 g/mol (C₃₅H₄₂O₈Si) .

- Key Differences :

- Applications : Synthesis of partially protected intermediates for branched oligosaccharides .

Benzyl 4,6-O-Benzylidene-3-O-(2,3,4,6-tetra-O-benzyl-α-D-Galactopyranosyl)-D-galactopyranoside

- Structure : Dual benzylidene and benzyl protections with a glycosidic linkage.

- Molecular Weight : 973.15 g/mol (C₆₁H₆₄O₁₁) .

- Key Differences :

- Applications : Antiviral and anticancer research due to its bioactivity .

Comparative Data Table

Biological Activity

2,3,4,6-Tetra-O-benzoyl-D-galactopyranoside is a glycoside derived from D-galactose, modified with four benzoyl groups. This compound has garnered attention in biochemical research due to its potential biological activities, particularly as an inhibitor of glycosyltransferases and its interactions with various biological systems. Understanding its biological activity can provide insights into its applications in medicinal chemistry and drug development.

Synthesis

The synthesis of this compound typically involves the glycosylation of galactose with benzoic acid chloride in the presence of a suitable catalyst. This process results in the formation of a stable glycoside that exhibits enhanced solubility and bioavailability compared to its parent sugar .

Enzyme Inhibition

One of the primary areas of research surrounding this compound is its role as an inhibitor of glycosyltransferases. These enzymes are crucial for the synthesis of glycoproteins and glycolipids, which are vital for various cellular functions including cell signaling and immune responses. The compound has been shown to inhibit β-1,4-galactosyltransferase (β4GalT), an enzyme involved in the formation of β-(1,4)-glycosidic bonds .

Table 1: Inhibition Potency Against β4GalT

| Compound | IC50 (µM) |

|---|---|

| This compound | 15 |

| UDP-Gal (Control) | 5 |

The inhibition mechanism involves competitive binding at the active site of the enzyme, which prevents the transfer of galactose moieties to acceptor substrates .

Antibacterial Activity

Research has indicated that derivatives of this compound may exhibit antibacterial properties. For instance, when used as a glycosylated form of nadifloxacin (an antibiotic), it demonstrated reduced potency against certain strains of Staphylococcus aureus, including methicillin-resistant strains (MRSA). The Minimum Inhibitory Concentration (MIC) values varied depending on the glycosylation pattern and bacterial strain .

Table 2: Antibacterial Activity Against MRSA

| Glycoside Derivative | MIC (µg/mL) |

|---|---|

| Nadifloxacin | 0.125 |

| This compound | 0.5 |

This suggests that while the compound retains some antibacterial activity through its glycosidic form, it may require further optimization for enhanced efficacy.

Immunomodulatory Effects

In addition to enzyme inhibition and antibacterial activity, there is emerging evidence that this compound may influence immune responses. Specifically, it has been implicated in modulating cell adhesion and migration processes relevant to immune cell function . This is particularly significant in contexts such as inflammation and tumor progression where galactose-containing glycoconjugates play a pivotal role.

Case Studies

- Inhibition Studies : A study conducted on various synthetic analogs showed that modifications to the benzoyl groups could enhance or diminish inhibitory effects on β4GalT. The most potent analogs were those retaining all four benzoyl groups while introducing additional functional groups .

- Antibacterial Evaluation : A comparative study evaluated the antibacterial effects of several glycosides derived from nadifloxacin against MRSA strains. The findings indicated that while glycosylation improved solubility and stability, it often reduced direct antibacterial potency compared to the parent compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.